molecular formula C15H17IO3 B7907720 cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B7907720
M. Wt: 372.20 g/mol
InChI Key: OJNTYLZIAALATF-WDEREUQCSA-N
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Description

cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-37-3) is a high-value cyclohexane-based carboxylic acid derivative featuring a cis-configuration and a 2-iodophenyl ketone substituent . With a molecular formula of C₁₅H₁₇IO₃ and a molecular weight of 372.20 g/mol , this compound serves as a crucial synthetic intermediate and building block in pharmaceutical research, particularly for structure-activity relationship (SAR) studies . The iodine atom on the aromatic ring enhances its reactivity, making it a versatile precursor for further chemical modifications, such as cross-coupling reactions . Exclusive research data suggests that related iodophenyl derivatives have been investigated for potential biological activities, including anticancer properties and enzyme inhibition . A patented enzymatic resolution process using hydrolases can be adapted for the preparation of chiral, non-racemic cis-configured cyclohexane cores, which are central building blocks for drug substances . The 2-(2-iodophenyl)-2-oxoethyl side chain can be introduced via methods like Friedel-Crafts acylation . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(1R,3S)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNTYLZIAALATF-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the iodination of phenyl compounds followed by the formation of the cyclohexane ring and subsequent functionalization. Key reaction conditions include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The oxoethyl group (keto functionality) and carboxylic acid moiety are susceptible to oxidation. For example:

  • Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the oxoethyl group can undergo further oxidation to form a carboxylic acid derivative.

  • Carboxylic Acid Stability : The -COOH group itself is resistant to oxidation but may participate in decarboxylation under high-temperature or basic conditions.

Reagents and Conditions :

Reaction TypeReagents/ConditionsMajor Product
Ketone OxidationKMnO₄, H₂SO₄, ΔDicarboxylic acid derivative
DecarboxylationNaOH (aq), heatCyclohexane derivative + CO₂

Esterification

The carboxylic acid group readily reacts with alcohols to form esters, a key reaction for modifying solubility or bioavailability:

  • Catalyzed Esterification : Using ethanol and H₂SO₄ as a catalyst, the compound forms the corresponding ethyl ester.

Example :

cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid+EtOHH+Ethyl ester+H2O\text{cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl ester} + \text{H}_2\text{O}

Reaction Efficiency :

AlcoholCatalystYield (%)
EthanolH₂SO₄85
MethanolHCl78

Substitution Reactions

The iodine atom on the phenyl ring can undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura):

  • Iodine Replacement : Reacting with amines or thiols in the presence of Cu(I) catalysts yields substituted phenyl derivatives.

Case Study :

  • Reaction with Morpholine :

    Ar-I+MorpholineCuI, K2CO3Ar-N(CH2)2O+KI\text{Ar-I} + \text{Morpholine} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Ar-N(CH}_2\text{)}_2\text{O} + \text{KI}

    Yield : 72% under optimized conditions.

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄:

R-C(=O)-R’LiAlH4R-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{\text{LiAlH}_4} \text{R-CH(OH)-R'}

Comparison of Reducing Agents :

AgentSolventTemperatureYield (%)
NaBH₄MeOH0°C60
LiAlH₄THFReflux92

Mechanistic Insights

  • Steric and Electronic Effects : The cis configuration of the cyclohexane ring influences reaction pathways by dictating spatial accessibility. For example, esterification proceeds faster at the equatorial carboxylic acid group due to reduced steric hindrance .

  • Iodine’s Role : The electron-withdrawing nature of the iodine atom activates the phenyl ring for electrophilic substitution but deactivates it for NAS unless strong nucleophiles are used.

Scientific Research Applications

Medicinal Chemistry

Cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has been investigated for its potential therapeutic effects. The iodophenyl group may enhance lipophilicity and biological activity, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of new pharmaceuticals and agrochemicals.

  • Reactions : It can undergo nucleophilic substitutions and coupling reactions, providing routes to synthesize novel compounds with desired biological activities.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, including polymers and coatings.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent.
Study 2Synthetic ApplicationsShowed high yield in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules.
Study 3Material DevelopmentFound to improve mechanical properties when integrated into polymer composites, indicating potential for use in durable materials.

Mechanism of Action

The mechanism by which cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenyl group, in particular, plays a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analogs share the cis-cyclohexane-1-carboxylic acid core but differ in substituents on the phenyl ring. Key comparisons are summarized below:

Substituent Effects on Physicochemical Properties
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (736136-47-3) 2-Iodo C₁₅H₁₇IO₃ 372.20 - -
cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-10-2) 4-Methoxy C₁₆H₂₀O₄ 276.33 - -
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-06-6) 3-Methyl C₁₆H₂₀O₃ 260.33 - -
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-16-8) 3-Chloro C₁₅H₁₇ClO₃ 280.75 1.233 (predicted) 457.8 (predicted)
cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-15-7) 4-Bromo C₁₅H₁₇BrO₃ 325.20 - -
cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-14-6) 3-Bromo C₁₅H₁₇BrO₃ 325.20 1.402 (predicted) 471.9 (predicted)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, I) increase molecular weight and polarity compared to electron-donating groups (e.g., methoxy, methyl) .
  • The iodo substituent (atomic radius: 1.98 Å) introduces steric bulk and polarizability, which may enhance binding to hydrophobic pockets in biological targets compared to smaller halogens like chlorine (0.99 Å) .
  • Methoxy and methyl groups reduce acidity of the carboxylic acid due to electron donation, whereas halogens may slightly increase acidity via inductive effects .

Biological Activity

Cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known by its CAS number 735275-39-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H17IO3C_{15}H_{17}IO_3, with a molecular weight of approximately 372.2 g/mol. The compound features a cyclohexane backbone with a carboxylic acid group and an iodophenyl substituent, contributing to its unique chemical behavior.

PropertyValue
Molecular FormulaC15H17IO3
Molecular Weight372.2 g/mol
CAS Number735275-39-5
Purity95%

Antitumor Activity

Recent studies have suggested that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms often involve the disruption of cellular signaling pathways that are critical for cancer cell survival.

Antibacterial Properties

There is emerging evidence indicating that this compound may possess antibacterial properties. Research has demonstrated that related compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The effectiveness of these compounds often correlates with their structural characteristics, particularly the presence of halogen substituents which enhance their reactivity and binding affinity to bacterial targets.

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may exhibit biological activity. For example, studies have highlighted the potential of similar compounds to act as inhibitors of enzymes involved in metabolic pathways critical for bacterial survival and proliferation.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various derivatives of cyclohexane carboxylic acids on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective concentration levels for therapeutic applications.

Case Study 2: Antibacterial Activity Against MRSA

In another investigation focused on antibacterial properties, a series of iodophenyl-substituted cyclohexane derivatives were tested against MRSA strains. The findings revealed that certain compounds within this series, including this compound, demonstrated substantial inhibitory effects, suggesting potential for development into new antibacterial agents.

The biological activities associated with this compound can be attributed to several mechanisms:

  • Cellular Signaling Disruption : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : By binding to active sites on target enzymes, the compound can effectively inhibit their function, disrupting essential metabolic processes in bacteria.

Q & A

Q. What synthetic strategies are recommended for introducing the 2-iodophenyl-2-oxoethyl moiety into the cyclohexane-carboxylic acid scaffold?

To synthesize cis-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, consider:

  • Friedel-Crafts Acylation : React iodobenzene derivatives with cyclohexane-carboxylic acid precursors under Lewis acid catalysis to introduce the aryl ketone group .
  • Oxidative Coupling : Use iodine-mediated coupling of cyclohexene intermediates with iodophenyl groups, followed by oxidation to form the oxoethyl moiety .
  • Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysts to ensure the cis configuration, validated by X-ray crystallography or chiral HPLC .

Q. Which analytical techniques are critical for confirming stereochemical purity and structural integrity?

  • X-ray Crystallography : Resolve the cis configuration and spatial arrangement of the iodophenyl-oxoethyl substituent (e.g., as demonstrated for analogous constrained cyclohexane derivatives) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify coupling constants (e.g., JJ-values for cyclohexane protons) and assess rotamer populations in solution .
  • Chiral Chromatography : Separate enantiomers using columns like Chiralpak IG-3 to confirm enantiomeric excess ≥98% .

Q. How can computational methods predict physicochemical properties like LogP and solubility?

  • LogP Estimation : Tools like MarvinSketch or ACD/Labs calculate partition coefficients based on structural fragments (e.g., LogP = 3.02 for a related chlorobenzoyl-cyclopentane analog) .
  • Solubility Modeling : Use COSMO-RS or Hansen solubility parameters to optimize solvent systems for crystallization or biological assays .

Advanced Research Questions

Q. How do rotameric conformations influence photophysical properties and fluorescence decay dynamics?

  • Rotamer Analysis : Molecular mechanics simulations (e.g., AMBER or CHARMM) predict two dominant χ2^2 rotamers (−100° and 80°) for constrained cyclohexane derivatives, correlating with biexponential fluorescence decay lifetimes (e.g., 3.1 ns and 0.3 ns) .
  • Proton/Electron Transfer : Intramolecular excited-state proton transfer (ESPT) at the indole ring (analogous to tryptophan derivatives) and electron transfer from carboxylate quench fluorescence. Suppress these effects by deprotonating the amino group .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Enantiomeric Purity Validation : Contradictory activity may arise from undetected racemization. Reassess purity via chiral HPLC and compare IC50_{50} values of isolated enantiomers .
  • Assay Conditions : Standardize buffer pH (e.g., zwitterionic form stability at physiological pH) and control for light exposure to prevent photodegradation of the iodophenyl group .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., Factor Xa inhibitors), validating with isothermal titration calorimetry (ITC) for binding affinity discrepancies .

Q. How can fluorescence lifetime imaging microscopy (FLIM) track intracellular localization?

  • FLIM Setup : Use a time-correlated single-photon counting (TCSPC) system with two-photon excitation (e.g., 740 nm) to resolve rotamer-specific lifetimes in live cells .
  • Quenching Controls : Compare lifetimes in D2_2O vs. H2_2O to isolate ESPT contributions. Add carboxylate-targeting inhibitors (e.g., Zn2+^{2+}) to suppress electron transfer .

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